molecular formula C18H13BrN2O3 B6517777 7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902879-10-1

7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6517777
CAS RN: 902879-10-1
M. Wt: 385.2 g/mol
InChI Key: GRYDJQSTTZBOBG-UHFFFAOYSA-N
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Description

Pyridopyrimidines and their intertwined heterocyclic ring frameworks are of current interest due to their extensive variety of biological and pharmacological activities . They are annulated uracil which have gotten significant consideration over the last years .


Synthesis Analysis

A series of pyrido[2′,3′:4,5]pyrimido[2,1-b][1,3,5]thiadiazinones was obtained by aminomethylation of pyridopyrimidinethione with formaldehyde solution (37%) and different primary aromatic amines .


Molecular Structure Analysis

The molecular structure of these compounds is complex and varies depending on the specific compound. For example, one compound has an empirical formula of C8H6BrN3O and a molecular weight of 240.06 .


Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and depend on the specific compound and conditions. For example, one study synthesized a series of compounds by applying the Michael addition to activated nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, one compound has a calculated composition of C 73.52%; H 5.89%; N 11.69% .

Mechanism of Action

The mechanism of action of these compounds is not well understood and likely varies depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards of these compounds are not well understood and would likely depend on the specific compound and its intended use .

Future Directions

The future directions for research on these compounds could include further studies to better understand their synthesis, properties, and potential uses .

properties

IUPAC Name

7-bromo-2-(3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3/c1-23-13-4-2-3-10(8-13)16-20-17(22)14-9-11-7-12(19)5-6-15(11)24-18(14)21-16/h2-8H,9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYDJQSTTZBOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

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